N,N-dimethyl-2-(4-{5-[4-(trifluoromethyl)phenyl]-1,2,4-triazin-3-yl}-1-piperazinyl)acetamide -

N,N-dimethyl-2-(4-{5-[4-(trifluoromethyl)phenyl]-1,2,4-triazin-3-yl}-1-piperazinyl)acetamide

Catalog Number: EVT-3909718
CAS Number:
Molecular Formula: C18H21F3N6O
Molecular Weight: 394.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6,5'-bis-1,2,4-triazine and 6,6'-bis-1,2,4-triazinyl Derivatives

Compound Description: These are dimeric compounds containing two 1,2,4-triazine rings linked at either the 6,5' or 6,6' positions. [] The research investigated the synthesis of these dimers containing multiple "ferroin" groups (-N=C-C=N-), which are known to complex with metal ions like Fe(II). [] The study explored Pd-catalyzed coupling reactions of acetylene derivatives and subsequent oxidation to form the 1,2-dicarbonyl intermediates necessary for 1,2,4-triazine synthesis. []

Relevance: These dimeric 1,2,4-triazine compounds are structurally related to N,N-dimethyl-2-(4-{5-[4-(trifluoromethyl)phenyl]-1,2,4-triazin-3-yl}-1-piperazinyl)acetamide as they share the core 1,2,4-triazine ring structure. While the target compound is a monomer, exploring dimeric 1,2,4-triazines highlights the versatility of this chemical class and its potential for developing compounds with diverse properties, including metal complexation abilities. []

3,3'-bis-1,2,4-triazinyl

Compound Description: This is a dimeric 1,2,4-triazine compound where the two triazine rings are linked at the 3,3' positions. [] This compound was specifically synthesized to investigate the presence of Fe(II) ions in solution due to the sensitivity of its "ferroin" group to Fe(II). []

Relevance: Similar to the 6,5'- and 6,6'-bis-1,2,4-triazinyl derivatives, the 3,3'-bis-1,2,4-triazinyl compound shares the fundamental 1,2,4-triazine structure with N,N-dimethyl-2-(4-{5-[4-(trifluoromethyl)phenyl]-1,2,4-triazin-3-yl}-1-piperazinyl)acetamide. [] This compound further emphasizes the structural diversity possible within the 1,2,4-triazine class and its potential for interaction with metal ions, a property that could be relevant for biological activity. []

2-[4-(3-{(1R)-1-[4-(2-Aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl}-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide (BI 665915)

Compound Description: This compound is a potent and selective five-lipoxygenase activating protein (FLAP) inhibitor. [, ] It exhibits excellent FLAP binding potency (IC50 < 10 nM) and strong inhibition of leukotriene B4 (LTB4) synthesis in human whole blood (IC50 < 100 nM). [] It possesses a favorable pharmacokinetic profile, predicted to have low human clearance and minimal risk for drug-drug interactions. []

Relevance: Although not directly containing a 1,2,4-triazine ring, this compound is relevant due to its structural similarity to N,N-dimethyl-2-(4-{5-[4-(trifluoromethyl)phenyl]-1,2,4-triazin-3-yl}-1-piperazinyl)acetamide in terms of the N,N-dimethylacetamide side chain and the presence of a pyrazole ring. [, ] Comparing the activity of these two compounds could offer insights into the structure-activity relationship and the role of the 1,2,4-triazine moiety in the target compound's biological activity.

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: This compound is a noncompetitive allosteric antagonist of the CCR5 receptor, exhibiting potent antiviral activity against HIV-1. [] It blocks the binding of chemokines MIP-1α and RANTES to CCR5. []

Relevance: While not structurally similar to N,N-dimethyl-2-(4-{5-[4-(trifluoromethyl)phenyl]-1,2,4-triazin-3-yl}-1-piperazinyl)acetamide, Sch-C shares a common mechanism of action as a noncompetitive allosteric antagonist of a G-protein coupled receptor. [] Understanding the structure-activity relationships of diverse CCR5 antagonists, including Sch-C, could inform the design and development of novel therapeutics targeting similar receptors, potentially including those interacting with 1,2,4-triazine derivatives.

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Sch-D is another noncompetitive allosteric antagonist of the CCR5 receptor with potent antiviral activity against HIV-1. [] Similar to Sch-C, it blocks the binding of chemokines MIP-1α and RANTES to CCR5. []

Relevance: Although structurally distinct from N,N-dimethyl-2-(4-{5-[4-(trifluoromethyl)phenyl]-1,2,4-triazin-3-yl}-1-piperazinyl)acetamide, Sch-D provides another example of a noncompetitive allosteric antagonist targeting a G-protein coupled receptor. [] This information can contribute to a broader understanding of receptor antagonism, potentially relevant for the design of 1,2,4-triazine derivatives targeting similar receptors.

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857 acts as a noncompetitive allosteric antagonist of the CCR5 receptor and exhibits potent antiviral effects against HIV-1. [] It effectively blocks the binding of chemokines MIP-1α and RANTES to CCR5. []

Relevance: Despite lacking direct structural resemblance to N,N-dimethyl-2-(4-{5-[4-(trifluoromethyl)phenyl]-1,2,4-triazin-3-yl}-1-piperazinyl)acetamide, UK-427,857 is valuable as a comparative example of a noncompetitive allosteric antagonist targeting a G-protein coupled receptor. [] Knowledge about diverse CCR5 antagonists like UK-427,857 can be useful in understanding the general principles of receptor antagonism and could potentially guide the design and development of novel 1,2,4-triazine-based compounds targeting similar receptors.

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 functions as a noncompetitive allosteric antagonist of the CCR5 receptor, demonstrating strong antiviral activity against HIV-1. [] It effectively prevents the binding of chemokines MIP-1α and RANTES to the CCR5 receptor. []

Relevance: While structurally dissimilar to N,N-dimethyl-2-(4-{5-[4-(trifluoromethyl)phenyl]-1,2,4-triazin-3-yl}-1-piperazinyl)acetamide, TAK779 offers another example of a noncompetitive allosteric antagonist targeting a G-protein coupled receptor. [] Comparing the structural features and activities of various CCR5 antagonists, including TAK779, may provide valuable insights for designing and developing novel 1,2,4-triazine derivatives with similar receptor-targeting properties.

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24)

Compound Description: This compound exhibits selective inhibition of cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines. [] It downregulates the levels of the anti-apoptotic protein Mcl-1 in a concentration-dependent manner. [] Analog 24 demonstrates synergistic induction of apoptosis in pancreatic cancer cell lines when combined with Bcl-2 inhibitors. []

Relevance: Structurally, analog 24 resembles N,N-dimethyl-2-(4-{5-[4-(trifluoromethyl)phenyl]-1,2,4-triazin-3-yl}-1-piperazinyl)acetamide in the presence of a pyrazole ring connected to an acetamide group. [] This similarity suggests that exploring the CDK5 inhibitory potential of the target compound could be worthwhile, considering the demonstrated role of CDK5 in regulating Mcl-1 and its potential as a therapeutic target in pancreatic cancer. []

Properties

Product Name

N,N-dimethyl-2-(4-{5-[4-(trifluoromethyl)phenyl]-1,2,4-triazin-3-yl}-1-piperazinyl)acetamide

IUPAC Name

N,N-dimethyl-2-[4-[5-[4-(trifluoromethyl)phenyl]-1,2,4-triazin-3-yl]piperazin-1-yl]acetamide

Molecular Formula

C18H21F3N6O

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C18H21F3N6O/c1-25(2)16(28)12-26-7-9-27(10-8-26)17-23-15(11-22-24-17)13-3-5-14(6-4-13)18(19,20)21/h3-6,11H,7-10,12H2,1-2H3

InChI Key

VXHOCOIHZMSCCY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN1CCN(CC1)C2=NC(=CN=N2)C3=CC=C(C=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.